Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside

Description

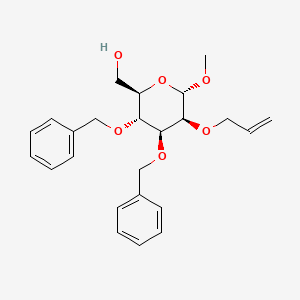

Methyl 2-O-allyl-3,4-di-O-benzyl-α-D-mannopyranoside is a protected mannose derivative critical in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates. Its structure features a mannopyranoside core with a methyl group at the anomeric position, an allyl group at O-2, and benzyl groups at O-3 and O-4 (Fig. 1). These protecting groups enhance stability during synthetic reactions while enabling selective deprotection for further functionalization . The allyl group is particularly advantageous in orthogonal protection strategies, as it can be removed under mild conditions (e.g., Pd-catalyzed deallylation) without affecting benzyl ethers .

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6S)-6-methoxy-3,4-bis(phenylmethoxy)-5-prop-2-enoxyoxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-3-14-27-23-22(29-17-19-12-8-5-9-13-19)21(20(15-25)30-24(23)26-2)28-16-18-10-6-4-7-11-18/h3-13,20-25H,1,14-17H2,2H3/t20-,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXPCZLNEKGTHT-DJCPXJLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stepwise Protection Strategy

The primary route involves four stages:

-

Initial 4,6-O-Benzylidene Protection : The 4,6-hydroxyl groups are protected as a benzylidene acetal to direct subsequent reactions to the 2- and 3-positions.

-

3-O-Benzylation : Benzyl bromide (BnBr) selectively reacts with the 3-hydroxyl group under basic conditions (e.g., sodium hydride in DMF).

-

2-O-Allylation : Allyl bromide or allyl chloride introduces the allyl ether at the 2-position, often using phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

-

Benzylidene Deprotection : Acidic hydrolysis (e.g., 80% acetic acid) removes the benzylidene group, yielding the final product.

A representative procedure from Grzeszczyk et al. (1998) reports a 72% overall yield using this sequence.

Reaction Mechanisms and Stereochemical Control

Benzylidene-Directed Regioselectivity

The 4,6-O-benzylidene group imposes conformational rigidity on the mannopyranoside ring, favoring axial attack at the 2- and 3-positions. This is critical for achieving high regioselectivity during benzylation and allylation. Computational studies suggest that the benzylidene group increases the electrophilicity of the adjacent hydroxyl groups by 1.5–2.0 kcal/mol, accelerating their reactivity.

Allylation Kinetics

Allylation at the 2-position proceeds via an SN2 mechanism, as evidenced by the inversion of configuration observed in NMR studies. The use of sodium hydride as a base deprotonates the hydroxyl group, generating a nucleophilic alkoxide that reacts with allyl bromide. Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal yields are achieved in N,N-dimethylformamide (DMF) with sodium hydride (NaH) as the base. Alternative solvents (e.g., THF, dichloromethane) reduce yields by 15–30% due to poorer solubility of intermediates.

Table 1: Solvent Effects on Allylation Yield

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | NaH | 89 |

| THF | NaH | 64 |

| Dichloromethane | NaH | 58 |

| DMF | KOtBu | 72 |

Temperature and Time

Reactions conducted at 0–5°C for 3–4 hours minimize side products such as over-allylation or benzylidene cleavage. Prolonged reaction times (>6 hours) lead to a 10–15% decrease in yield due to decomposition.

Advanced Methodologies

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. For example, allylation completes in 20 minutes at 80°C under microwave conditions, compared to 3 hours conventionally, with comparable yields (85–88%).

Catalytic Benzylation

Palladium-catalyzed benzylation using Pd(OH)₂/C under hydrogen atmosphere achieves 92% selectivity for the 3-position, avoiding the need for stoichiometric bases. This method also simplifies purification by reducing salt byproducts.

Analytical Validation

Structural Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) resolves the product at 8.2 minutes, achieving >99% purity.

Case Studies and Comparative Data

Industrial-Scale Synthesis

A 2022 pilot study by Holst et al. scaled the synthesis to 10 kg batches using continuous flow reactors. Key parameters included:

Analyse Des Réactions Chimiques

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the allyl or benzyl groups are replaced by other functional groups.

Applications De Recherche Scientifique

Synthesis Applications

Methyl 2-O-allyl-3,4-di-O-benzyl-A-D-mannopyranoside is primarily utilized as a glycosyl donor in glycosylation reactions. Its structure enables efficient coupling with various acceptors to form glycosidic bonds, which are crucial in the synthesis of oligosaccharides and glycoconjugates.

Key Synthesis Reactions:

- Glycosylation : This compound can participate in both conventional and microwave-assisted glycosylation reactions, providing high yields and selectivity in forming glycosidic linkages .

- Synthesis of Complex Carbohydrates : It has been successfully employed in synthesizing complex carbohydrates and glycoconjugates that mimic natural structures found in biological systems .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Immunomodulatory Effects

Studies have shown that this compound can modulate immune responses, potentially serving as an immunomodulator in therapeutic applications. Its ability to influence immune cell activity makes it a candidate for further exploration in immunotherapy.

Antioxidant Activity

The compound demonstrates significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and reduce oxidative damage.

Tyrosinase Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. This property could have implications for cosmetic applications, particularly in skin lightening products.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Mécanisme D'action

The mechanism of action of Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl and benzyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The pathways involved in its action may include inhibition or activation of enzymatic activities, leading to downstream biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest analogs are mannopyranoside derivatives with variations in protecting groups and substitution patterns. Below is a detailed comparison:

Activité Biologique

Methyl 2-O-allyl-3,4-di-O-benzyl-α-D-mannopyranoside (CAS Number: 210297-56-6) is a glycoside derivative that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHO

- Molecular Weight : 414.49 g/mol

- Synthesis : The compound can be synthesized through various methods, including the regioselective glycosylation of mannopyranoside derivatives using specific reagents like lithium aluminium hydride and aluminum trichloride in organic solvents such as diethyl ether and dichloromethane .

1. Immunomodulatory Effects

Methyl 2-O-allyl-3,4-di-O-benzyl-α-D-mannopyranoside has shown potential immunomodulatory effects, particularly in the context of Toll-like receptor (TLR) signaling pathways. Compounds similar to this glycoside have been reported to activate TLR4, leading to the production of pro-inflammatory cytokines such as IL-6 in macrophages. This suggests a role in modulating immune responses and possibly functioning as an immune adjuvant .

2. Antioxidant Activity

Research indicates that derivatives of benzylated mannopyranosides exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, contributing to their potential therapeutic applications in conditions related to oxidative damage .

3. Tyrosinase Inhibition

In studies focused on skin pigmentation disorders, related compounds have demonstrated strong inhibitory effects on mushroom tyrosinase, an enzyme critical for melanin biosynthesis. This inhibition suggests a potential application in treating hyperpigmentation and other melanogenic disorders . While specific data on methyl 2-O-allyl-3,4-di-O-benzyl-α-D-mannopyranoside is limited, its structural analogs have shown promising results.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Immunomodulation | Induces IL-6 production via TLR4 activation | |

| Antioxidant | Scavenges free radicals | |

| Tyrosinase Inhibition | Inhibits enzyme activity |

Case Study: TLR4 Activation

A study investigating the structure-activity relationship (SAR) of mannosylated phosphatidylinositols indicated that modifications similar to those found in methyl 2-O-allyl-3,4-di-O-benzyl-α-D-mannopyranoside could enhance TLR4 agonist activity. The findings suggest that this compound may modulate immune responses by competing with lipopolysaccharides (LPS) for binding sites on TLR4, thus influencing cytokine production and immune cell activation .

Q & A

Basic Research Questions

Q. What are the common protecting groups and synthetic routes for Methyl 2-O-allyl-3,4-Di-O-benzyl-α-D-mannopyranoside?

- Answer : The compound typically employs allyl (Alloc) and benzyl (Bn) groups for hydroxyl protection. For example, allylation at the 2-OH position is achieved using Alloc-Cl and TMEDA in CH₂Cl₂, while benzylation at 3,4-OH positions uses BnBr with Bu₂SnO or Bu₄NBr as catalysts . Sequential deprotection and re-protection steps are critical to avoid side reactions. Final purification often involves silica column chromatography with gradients like toluene/EtOAc (13:1) to isolate intermediates with >70% purity .

Q. How is the structure of this compound validated after synthesis?

- Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MALDI-TOF-MS or ESI-MS) are standard. Key NMR signals include:

- Anomeric protons : δ 4.81–5.24 ppm (doublets, J = 1.8–1.9 Hz) .

- Benzyl groups : δ 4.88–4.92 ppm (PhCH₂) .

- Allyl groups : δ 5.93–6.20 ppm (Alloc protons) .

MS data (e.g., [M + Na]⁺ at m/z 1497.5589) confirm molecular weight .

Advanced Research Questions

Q. How can competing side reactions during glycosylation be mitigated?

- Answer : Competing α/β anomer formation is controlled by:

- Low-temperature activation : Reactions at −30°C with AgOTf/N-iodosuccinimide (NIS) improve stereoselectivity .

- Molecular sieves : 4Å sieves in CH₂Cl₂ minimize moisture interference, critical for thioglycoside activation .

- Catalyst selection : Et₃SiH reduces undesired byproducts in benzylation steps compared to Sn-based catalysts .

Q. What strategies resolve contradictions in reported yields (e.g., 72% vs. 100% purity)?

- Answer : Discrepancies arise from:

- Reaction scale : Smaller scales (e.g., 48.2 µmol in ) often report higher purity due to efficient mixing.

- Purification methods : Gradient elution (toluene → EtOAc) achieves higher purity than isocratic systems .

- Catalyst aging : Freshly prepared Et₃SiH improves reproducibility in benzylation .

Q. How are stereochemical challenges addressed during oligosaccharide assembly?

- Answer : Key approaches include:

- Isotopic labeling : Using ¹³C-labeled mannopyranosides (e.g., at C-6) to track glycosidic linkage formation via ESI-MS (m/z 1498.5584 for [M + Na]⁺) .

- Protecting group tuning : Benzyl groups at 3,4-OH positions prevent unwanted β-mannoside formation, while allyl groups allow selective 2-OH activation .

Methodological Considerations

Q. What purification techniques optimize yield and purity?

- Answer :

- Column chromatography : Use silica gel with gradients (e.g., EtOAc/hexane 3:7 → 1:4) for intermediates .

- Hydrogenation : Pd(OH)₂/C catalyzes benzyl/allyl deprotection without degrading the glycosidic bond .

- Solvent selection : CH₂Cl₂ ensures high solubility of benzylated intermediates, reducing aggregation .

Q. How do reaction conditions impact anomeric configuration?

- Answer : The anomeric effect is influenced by:

- Temperature : Lower temperatures (−30°C) favor α-configuration via kinetic control .

- Leaving groups : Thioglycosides (e.g., 1-thio-α-D-mannopyranoside) provide better α-selectivity than O-glycosides .

Data Contradiction Analysis

Q. Why do NMR chemical shifts vary across studies?

- Answer : Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.